molecular formula C13H15ClN2O3 B2585049 2-chloro-N-cyclohexyl-5-nitrobenzamide CAS No. 328259-17-2

2-chloro-N-cyclohexyl-5-nitrobenzamide

Cat. No. B2585049
Key on ui cas rn: 328259-17-2
M. Wt: 282.72
InChI Key: VYVQMUUABALKSF-UHFFFAOYSA-N
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Patent
US06583144B2

Procedure details

Isobutyl chloroformate (1.43 ml) was added under ice cooling to a solution of 2-chloro-5-nitrobenzoic acid (2.01 g) and triethylamine (1.53 ml) in methylene chloride (40 ml). The mixture was stirred under ice cooling for 45 min. Thereafter, cyclohexylamine (1.25 ml) was added thereto. The reaction solution was stirred at room temperature for 1.5 hr. The precipitated crystals were dissolved in chloroform. The organic layer was washed with water, dilute hydrochloric acid, and water in that order, dried over magnesium sulfate, and then concentrated under the reduced pressure. Ethyl ether was added to the residue. The precipitated crystals were collected by filtration, and then dried to give 2.63 g of N-cyclohexyl-2-chloro-5-nitrobenzamide.
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(OCC(C)C)=O.[Cl:9][C:10]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][C:11]=1[C:12]([OH:14])=O.C(N(CC)CC)C.[CH:29]1([NH2:35])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>C(Cl)Cl.C(Cl)(Cl)Cl>[CH:29]1([NH:35][C:12](=[O:14])[C:11]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:10]=2[Cl:9])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1

Inputs

Step One
Name
Quantity
1.43 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under ice cooling for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 1.5 hr
Duration
1.5 h
WASH
Type
WASH
Details
The organic layer was washed with water, dilute hydrochloric acid, and water in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(CCCCC1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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